

Experimental procedures for creating sp₃-rich scaffolds from 4-Aminotetrahydropyran

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Compound of Interest

Compound Name: 4-Aminotetrahydropyran

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Application Notes: Synthesis of sp₃-Rich Scaffolds from 4-Aminotetrahydropyran

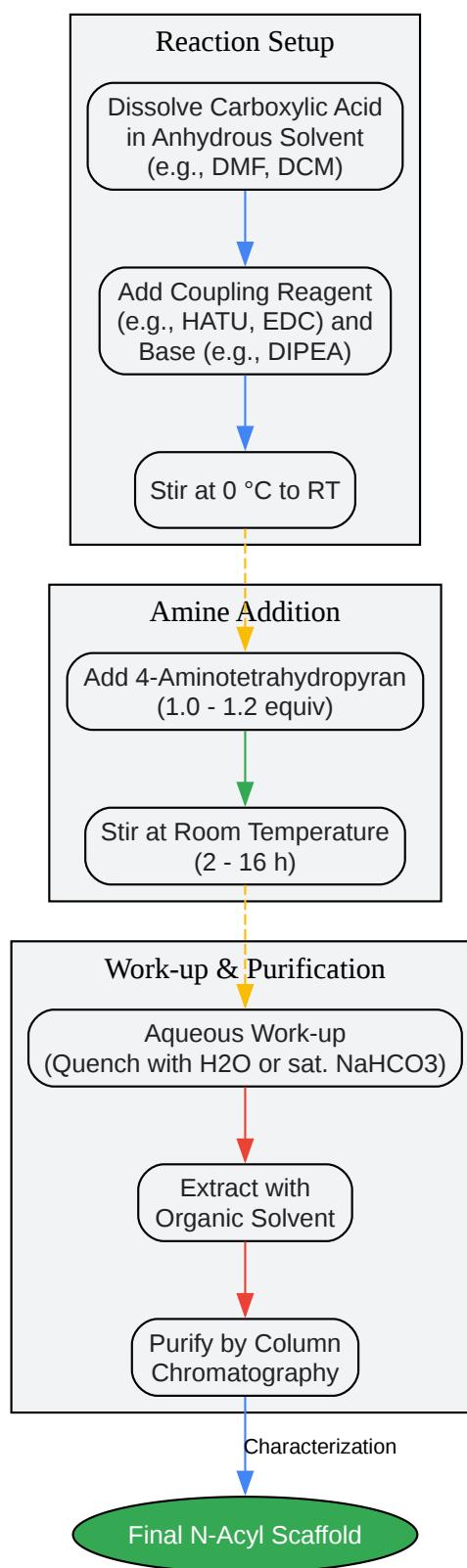
Introduction

In modern drug discovery, there is a significant demand for molecules with high sp₃ character to explore new chemical space and improve physicochemical properties. **4-Aminotetrahydropyran** is a valuable starting material for generating diverse, three-dimensional scaffolds due to its saturated heterocyclic core and versatile primary amine handle. This document provides detailed experimental protocols for three robust methods to elaborate **4-aminotetrahydropyran** into more complex, sp₃-rich structures: Amide Coupling, Reductive Amination, and the Ugi Multicomponent Reaction. These procedures are designed for researchers in medicinal chemistry and drug development.

Synthesis of N-Acyl Tetrahydropyran Scaffolds via Amide Coupling

Amide bond formation is one of the most widely used reactions in medicinal chemistry for derivatizing amines. By coupling **4-aminotetrahydropyran** with a diverse range of carboxylic acids, a library of N-acyl scaffolds can be generated, introducing various substituents and functional groups.

Experimental Workflow: Amide Coupling

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Caption: Workflow for amide coupling of **4-aminotetrahydropyran**.

Protocol: General Procedure for Amide Coupling using HATU

- Preparation: To a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add the carboxylic acid (1.0 equiv). Dissolve it in a suitable anhydrous solvent such as N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) (approx. 0.1-0.5 M concentration).
- Activation: Cool the solution to 0 °C using an ice bath. Add N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 equiv) followed by the coupling reagent, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1-1.2 equiv). Stir the mixture at 0 °C for 15-30 minutes.
- Reaction: Add **4-aminotetrahydropyran** (1.1 equiv) to the activated carboxylic acid solution. Allow the reaction mixture to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
- Work-up: Upon completion, dilute the reaction mixture with ethyl acetate or DCM. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, water, and brine.
- Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired N-acyl tetrahydropyran scaffold.

Quantitative Data: Amide Coupling Yields

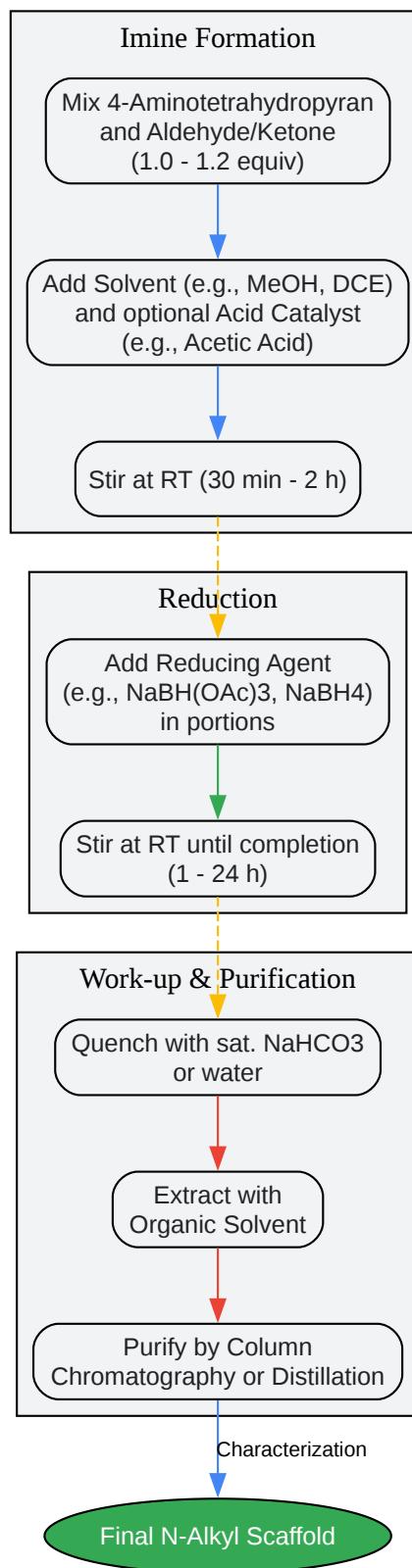
Entry	Carboxylic Acid	Coupling Reagent	Base	Solvent	Yield (%)
1	Benzoic Acid	HATU	DIPEA	DMF	~90% (Typical)
2	4-Iodobenzoic Acid	EDC/HOBt	N/A	MeCN	Not Reported ^[1]
3	Acetic Acid	T3P	Pyridine	DCM	~85-95% (Typical)

Yields are representative for this reaction type and may vary based on the specific substrate and conditions.

Synthesis of N-Alkylated Scaffolds via Reductive Amination

Reductive amination provides a direct method to form C-N bonds, creating secondary amines from primary amines and carbonyl compounds. This strategy is highly effective for adding sp³-rich alkyl groups to the **4-aminotetrahydropyran** core.

Experimental Workflow: Reductive Amination

[Click to download full resolution via product page](#)**Caption: Workflow for reductive amination of 4-aminotetrahydropyran.**

Protocol: General Procedure for Reductive Amination

- **Imine Formation:** In a round-bottom flask, dissolve the aldehyde or ketone (1.0 equiv) and **4-aminotetrahydropyran** (1.1 equiv) in a suitable solvent such as 1,2-dichloroethane (DCE) or methanol (MeOH) (approx. 0.2 M). If required, add a catalytic amount of acetic acid (0.1 equiv). Stir the mixture at room temperature for 1-2 hours to facilitate imine/iminium ion formation.
- **Reduction:** Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 equiv), portion-wise to the stirring solution. Be cautious as gas evolution may occur.
- **Reaction:** Stir the reaction mixture at room temperature for 3-24 hours. Monitor the reaction for the disappearance of the starting materials and the formation of the product by TLC or LC-MS.
- **Work-up:** Carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 30 minutes, then transfer the mixture to a separatory funnel.
- **Purification:** Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography to obtain the desired N-alkylated tetrahydropyran scaffold.

Quantitative Data: Reductive Amination Yields

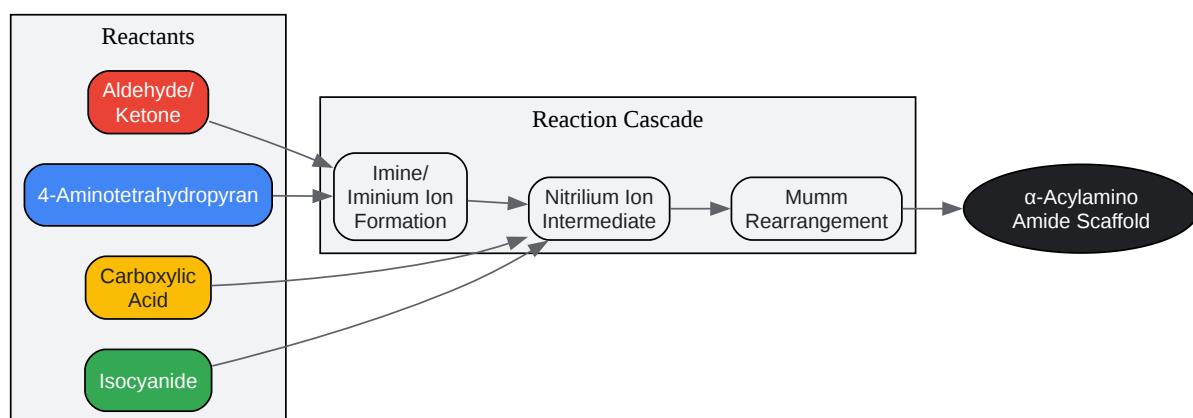
Entry	Carbonyl Compound	Reducing Agent	Solvent	Yield (%)	Reference
1	Benzaldehyde	NaBH(OAc) ₃	DCE	88-96% (Typical)	[2]
2	Cyclohexanone	NaBH ₄ /AcOH	Benzene	50-75% (Typical)	[3]
3	4-Methoxybenzaldehyde	NaBH ₄ /DOW EX	THF	~90% (Typical)	[4]

Yields are representative for this reaction type and may vary based on the specific substrate and conditions.

Synthesis of Complex Scaffolds via the Ugi Multicomponent Reaction

The Ugi four-component reaction (U-4CR) is a powerful tool for diversity-oriented synthesis, allowing for the rapid assembly of complex, peptide-like scaffolds from four simple starting materials. Using **4-aminotetrahydropyran** as the amine component provides a direct entry into highly functionalized and sp³-rich structures.

Logical Pathway: Ugi Four-Component Reaction (U-4CR)



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Caption: Logical flow of the Ugi four-component reaction.

Protocol: General Procedure for the Ugi Reaction

- Preparation: To a flask, add the aldehyde or ketone (1.0 equiv), **4-aminotetrahydropyran** (1.0 equiv), and the carboxylic acid (1.0 equiv).

- Solvation: Dissolve the components in a suitable solvent, typically methanol (MeOH) or 2,2,2-trifluoroethanol (TFE), at a concentration of approximately 0.5-1.0 M.
- Reaction: Add the isocyanide (1.0 equiv) to the mixture. The reaction is often exothermic and can be stirred at room temperature.
- Incubation: Stir the reaction for 24-48 hours. Monitor its progress by TLC or LC-MS.
- Work-up & Purification: Upon completion, concentrate the reaction mixture under reduced pressure. The crude product can often be purified by direct crystallization, trituration with a suitable solvent (like diethyl ether), or by flash column chromatography on silica gel.

Quantitative Data: Ugi Reaction Yields

Entry	Aldehyde	Carboxylic Acid	Isocyanide	Solvent	Yield (%)	Reference
1	Benzaldehyde	Benzoic Acid	t-Butyl Isocyanide	MeOH	43-96% (Typical)	[3]
2	Isovaleraldehyde	Acetic Acid	Cyclohexyl Isocyanide	MeOH	~80% (Typical)	[5][6]
3	Formaldehyde	L-Proline	Benzyl Isocyanide	TFE	61-70% (Typical)	[6]

Yields are representative for this reaction type and may vary based on the specific substrate and conditions.

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